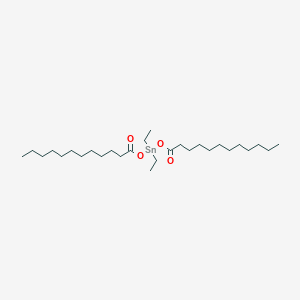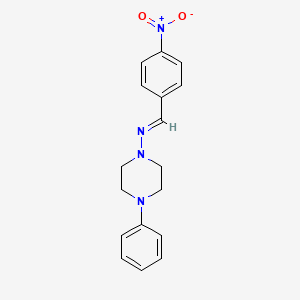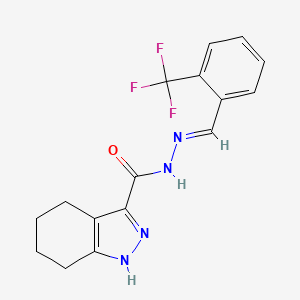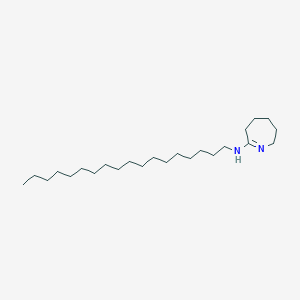
Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl-(2,3-dihydro-benzo(1,4)dioxin-6-yl)-methanone is an organic compound that features a cyclohexyl group attached to a methanone moiety, which is further connected to a 2,3-dihydro-benzo(1,4)dioxin ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl-(2,3-dihydro-benzo(1,4)dioxin-6-yl)-methanone typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with cyclohexanone under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as lithium hydride, in a solvent like N,N-dimethylformamide. The reaction mixture is stirred at a specific temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexyl-(2,3-dihydro-benzo(1,4)dioxin-6-yl)-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of cyclohexyl-(2,3-dihydro-benzo(1,4)dioxin-6-yl)-carboxylic acid.
Reduction: Formation of cyclohexyl-(2,3-dihydro-benzo(1,4)dioxin-6-yl)-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl-(2,3-dihydro-benzo(1,4)dioxin-6-yl)-methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of cyclohexyl-(2,3-dihydro-benzo(1,4)dioxin-6-yl)-methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial activity or enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Cyclohexyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea
- 3-(2,3-Dihydro-benzo(1,4)dioxin-6-yl)-7-methoxy-2-methyl-6-propyl-chroman-4-one
Uniqueness
Cyclohexyl-(2,3-dihydro-benzo(1,4)dioxin-6-yl)-methanone is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H18O3 |
|---|---|
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone |
InChI |
InChI=1S/C15H18O3/c16-15(11-4-2-1-3-5-11)12-6-7-13-14(10-12)18-9-8-17-13/h6-7,10-11H,1-5,8-9H2 |
InChI-Schlüssel |
JNFPGNWMFOEUMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(=O)C2=CC3=C(C=C2)OCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9H-Fluorene,9-[(4-chlorophenyl)methylene]-2-nitro-](/img/structure/B15077281.png)



![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077300.png)








![5-(Diethylamino)-2-((E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)phenol](/img/structure/B15077381.png)
